3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one
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Overview
Description
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid
Preparation Methods
The synthesis of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one typically involves the reaction of morpholine with a suitable phenylsulfanyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-(Morpholin-4-yl)-1-phenylprop-2-en-1-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
3-(Morpholin-4-yl)-1-phenyl-3-(methylsulfanyl)prop-2-en-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, potentially altering its reactivity and applications.
3-(Morpholin-4-yl)-1-phenyl-3-(ethylsulfanyl)prop-2-en-1-one: Similar to the methylsulfanyl derivative but with an ethyl group, which may influence its physical and chemical properties.
Properties
CAS No. |
108915-00-0 |
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Molecular Formula |
C19H19NO2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one |
InChI |
InChI=1S/C19H19NO2S/c21-18(16-7-3-1-4-8-16)15-19(20-11-13-22-14-12-20)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
DTHACTHSLNWCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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